molecular formula C26H27NO4 B1203533 1,2,3,3a,4,8b-Hexahydro-2-benzyl-1-methylindeno(1,2-b)pyrrole resorcylate CAS No. 154903-37-4

1,2,3,3a,4,8b-Hexahydro-2-benzyl-1-methylindeno(1,2-b)pyrrole resorcylate

Cat. No. B1203533
M. Wt: 417.5 g/mol
InChI Key: FHUIVLASTNJXQW-ITJMAPPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,3a,4,8b-Hexahydro-2-benzyl-1-methylindeno(1,2-b)pyrrole resorcylate, also known as 1,2,3,3a,4,8b-Hexahydro-2-benzyl-1-methylindeno(1,2-b)pyrrole resorcylate, is a useful research compound. Its molecular formula is C26H27NO4 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,3a,4,8b-Hexahydro-2-benzyl-1-methylindeno(1,2-b)pyrrole resorcylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,3a,4,8b-Hexahydro-2-benzyl-1-methylindeno(1,2-b)pyrrole resorcylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

154903-37-4

Product Name

1,2,3,3a,4,8b-Hexahydro-2-benzyl-1-methylindeno(1,2-b)pyrrole resorcylate

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

(2R,3aS,8bR)-2-benzyl-1-methyl-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]pyrrole;2,4-dihydroxybenzoic acid

InChI

InChI=1S/C19H21N.C7H6O4/c1-20-17(11-14-7-3-2-4-8-14)13-16-12-15-9-5-6-10-18(15)19(16)20;8-4-1-2-5(7(10)11)6(9)3-4/h2-10,16-17,19H,11-13H2,1H3;1-3,8-9H,(H,10,11)/t16-,17-,19+;/m0./s1

InChI Key

FHUIVLASTNJXQW-ITJMAPPJSA-N

Isomeric SMILES

CN1[C@H](C[C@H]2[C@@H]1C3=CC=CC=C3C2)CC4=CC=CC=C4.C1=CC(=C(C=C1O)O)C(=O)O

SMILES

CN1C(CC2C1C3=CC=CC=C3C2)CC4=CC=CC=C4.C1=CC(=C(C=C1O)O)C(=O)O

Canonical SMILES

CN1C(CC2C1C3=CC=CC=C3C2)CC4=CC=CC=C4.C1=CC(=C(C=C1O)O)C(=O)O

synonyms

1,2,3,3a,4,8b-hexahydro-2-benzyl-1-methylindeno(1,2-b)pyrrole resorcylate
RTI 4793-14
RTI-4793-14

Origin of Product

United States

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